molecular formula C10H25O3PSi B14276456 Dimethyl[2-(triethoxysilyl)ethyl]phosphane CAS No. 180590-61-8

Dimethyl[2-(triethoxysilyl)ethyl]phosphane

Cat. No.: B14276456
CAS No.: 180590-61-8
M. Wt: 252.36 g/mol
InChI Key: YPYNAUYWHRDGEC-UHFFFAOYSA-N
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Description

Dimethyl[2-(triethoxysilyl)ethyl]phosphane is an organophosphorus compound that features a phosphane group bonded to a silicon-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-(triethoxysilyl)ethyl]phosphane typically involves the reaction of dimethylphosphine with a suitable silicon-containing precursor. One common method is the reaction of dimethylphosphine with 2-(triethoxysilyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using distillation or chromatography techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(triethoxysilyl)ethyl]phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Hydrolysis: Silanols and ethanol.

Scientific Research Applications

Dimethyl[2-(triethoxysilyl)ethyl]phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Employed in the synthesis of hybrid materials and surface modification of nanoparticles.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of silicone-based materials and coatings

Mechanism of Action

The mechanism of action of dimethyl[2-(triethoxysilyl)ethyl]phosphane involves its ability to coordinate with metal ions through the phosphorus atom. This coordination can activate the metal center, enhancing its catalytic activity in various chemical reactions. The silicon-ethoxy groups can undergo hydrolysis, forming silanols that can further react with other compounds, leading to the formation of complex structures .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl[2-(triethoxysilyl)ethyl]phosphine
  • 2-(Diphenylphosphino)ethyltriethoxysilane

Uniqueness

Dimethyl[2-(triethoxysilyl)ethyl]phosphane is unique due to its combination of dimethylphosphine and triethoxysilyl groups. This combination imparts distinctive reactivity and stability, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

180590-61-8

Molecular Formula

C10H25O3PSi

Molecular Weight

252.36 g/mol

IUPAC Name

dimethyl(2-triethoxysilylethyl)phosphane

InChI

InChI=1S/C10H25O3PSi/c1-6-11-15(12-7-2,13-8-3)10-9-14(4)5/h6-10H2,1-5H3

InChI Key

YPYNAUYWHRDGEC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCP(C)C)(OCC)OCC

Origin of Product

United States

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